(Prop-1-yn-1-yl)cyclopentane (Prop-1-yn-1-yl)cyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807492
InChI: InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3
SMILES: CC#CC1CCCC1
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

(Prop-1-yn-1-yl)cyclopentane

CAS No.:

Cat. No.: VC13807492

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

(Prop-1-yn-1-yl)cyclopentane -

Specification

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name prop-1-ynylcyclopentane
Standard InChI InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3
Standard InChI Key AYXLFXLLAIBNOX-UHFFFAOYSA-N
SMILES CC#CC1CCCC1
Canonical SMILES CC#CC1CCCC1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a five-membered cyclopentane ring fused to a prop-1-yn-1-yl group (HC≡C-CH2\text{HC≡C-CH}_2-). The alkyne moiety introduces significant rigidity and electron-deficient character, influencing both physical properties and reactivity. Key structural parameters include:

PropertyValue
Molecular formulaC8H12\text{C}_8\text{H}_{12}
Molecular weight108.18 g/mol
Hybridizationsp3sp^3 (cyclopentane), spsp (alkyne)
Bond angles~109.5° (cyclopentane), 180° (C≡C)

The cyclopentane ring adopts a non-planar "envelope" conformation, minimizing angle strain, while the alkyne group’s linear geometry imposes steric constraints on adjacent substituents .

Synthesis and Functionalization

Propargylation Strategies

The synthesis of (prop-1-yn-1-yl)cyclopentane derivatives often employs propargyl bromide as an alkyne source. A representative protocol involves:

  • Alkylation of Cyclopentanol:
    Cyclopentanol reacts with propargyl bromide (HC≡C-CH2Br\text{HC≡C-CH}_2\text{Br}) under basic conditions (e.g., NaH\text{NaH}) in tetrahydrofuran (THF). This yields 1-(prop-1-yn-1-yl)cyclopentanol, which is subsequently oxidized to the aldehyde or carboxylic acid derivatives .

  • Transition Metal-Catalyzed Coupling:
    Palladium-catalyzed Sonogashira cross-coupling enables direct introduction of alkynes to cyclopentane frameworks. For example, iodocyclopentane reacts with terminal alkynes in the presence of Pd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, copper iodide, and triethylamine to form the desired product .

Reaction Conditions:

  • Temperature: 80–90°C

  • Solvent: Dimethyl sulfoxide (DMSO) or THF

  • Catalysts: Pd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2 (2 mol%), CuI\text{CuI} (5 mol%)

  • Yield: 70–85% (optimized protocols)

Chemical Reactivity and Derivative Formation

Alkyne-Specific Transformations

The terminal alkyne group undergoes characteristic reactions:

  • Hydrogenation:
    Catalytic hydrogenation (H2\text{H}_2, Lindlar catalyst) selectively reduces the alkyne to a cis-alkene, yielding (prop-1-en-1-yl)cyclopentane.

  • Oxidative Cleavage:
    Ozonolysis or potassium permanganate oxidation cleaves the triple bond to form cyclopentanecarboxylic acid derivatives.

  • Nucleophilic Additions:
    Organometallic reagents (e.g., Grignard reagents) add to the alkyne, forming substituted cyclopentane products.

Cyclopentane Ring Modifications

The strain inherent to the five-membered ring facilitates ring-opening reactions under acidic or oxidative conditions. For instance, treatment with HBr\text{HBr} generates brominated linear alkanes, while epoxidation (via mCPBA\text{mCPBA}) produces bicyclic ethers .

Physical and Spectroscopic Properties

Thermodynamic Data

PropertyValue
Boiling point~145–150°C (estimated)
Density0.89–0.92 g/cm³
Refractive index1.45–1.48

Spectroscopic Signatures

  • IR Spectroscopy:

    • ν(C≡C)\nu(\text{C≡C}): 2100–2260 cm⁻¹ (sharp)

    • ν(C-Hsp)\nu(\text{C-H}_{sp}): 3300 cm⁻¹ (stretching)

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.5–2.1 ppm (cyclopentane CH₂), δ 2.3–2.6 ppm (propargyl CH₂), δ 1.9–2.1 ppm (alkynyl H)

    • 13C^{13}\text{C}: δ 70–85 ppm (sp carbons), δ 20–35 ppm (cyclopentane carbons)

Applications in Organic Synthesis

Building Block for Complex Molecules

(Prop-1-yn-1-yl)cyclopentane serves as a precursor in the synthesis of:

  • Bicyclic Compounds: Intramolecular cyclizations (e.g., Conia-ene reactions) form strained bicyclo[3.2.1] frameworks .

  • Pharmaceutical Intermediates: Functionalization at the alkyne position yields bioactive molecules with antimicrobial or anticancer potential.

Materials Science

The rigid alkyne-cyclopentane structure contributes to:

  • Polymer Networks: Cross-linking agents in thermoset resins.

  • Liquid Crystals: Mesogenic units with tailored phase behavior.

Comparison with Structural Analogs

CompoundKey DifferencesReactivity Profile
(Prop-2-yn-1-yl)cyclopentaneAlkyne position shiftedEnhanced steric hindrance
CyclopentylethyneShorter alkyne chainHigher volatility
1-VinylcyclopentaneAlkene substituentElectrophilic addition

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